N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Description
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines several functional groups, including an iodobenzaldehyde moiety, a fluorophenyl group, a morpholinyl ring, and a triazinyl hydrazone
Properties
Molecular Formula |
C20H19FIN7O |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19FIN7O/c21-15-4-6-17(7-5-15)24-18-25-19(27-20(26-18)29-8-10-30-11-9-29)28-23-13-14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
BOCSOYFMCHWNSY-YDZHTSKRSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Preparation of 3-Iodobenzaldehyde: This can be achieved through the iodination of benzaldehyde using iodine and an oxidizing agent such as nitric acid.
Synthesis of 4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazine:
Formation of the Hydrazone: The final step involves the condensation of 3-iodobenzaldehyde with the triazinyl hydrazine derivative under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 3-Iodobenzoic acid.
Reduction: 3-Iodobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazinyl hydrazone moiety may interact with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Similar in structure but lacks the triazinyl hydrazone moiety.
3-Iodobenzylamine: Similar in structure but lacks the triazinyl hydrazone and fluorophenyl groups.
Uniqueness
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazinyl hydrazone moiety is particularly noteworthy, as it can form stable complexes with various biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
